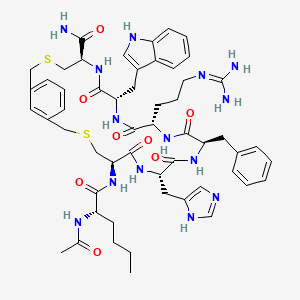

hMC1R agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C54H70N14O8S2 |

|---|---|

Molecular Weight |

1107.4 g/mol |

IUPAC Name |

(5R,8S,11S,14R,17S,20R)-20-[[(2S)-2-acetamidohexanoyl]amino]-14-benzyl-11-[3-(diaminomethylideneamino)propyl]-17-(1H-imidazol-5-ylmethyl)-8-(1H-indol-3-ylmethyl)-7,10,13,16,19-pentaoxo-3,22-dithia-6,9,12,15,18-pentazabicyclo[22.3.1]octacosa-1(27),24(28),25-triene-5-carboxamide |

InChI |

InChI=1S/C54H70N14O8S2/c1-3-4-17-40(62-32(2)69)48(71)68-46-30-78-28-35-15-10-14-34(21-35)27-77-29-45(47(55)70)67-51(74)43(23-36-25-60-39-18-9-8-16-38(36)39)65-49(72)41(19-11-20-59-54(56)57)63-50(73)42(22-33-12-6-5-7-13-33)64-52(75)44(66-53(46)76)24-37-26-58-31-61-37/h5-10,12-16,18,21,25-26,31,40-46,60H,3-4,11,17,19-20,22-24,27-30H2,1-2H3,(H2,55,70)(H,58,61)(H,62,69)(H,63,73)(H,64,75)(H,65,72)(H,66,76)(H,67,74)(H,68,71)(H4,56,57,59)/t40-,41-,42+,43-,44-,45-,46-/m0/s1 |

InChI Key |

YBWGYSWBATYFBD-RQTVHLMQSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@H]1CSCC2=CC(=CC=C2)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

Canonical SMILES |

CCCCC(C(=O)NC1CSCC2=CC(=CC=C2)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure-Activity Relationship of Novel Human Melanocortin 1 Receptor (hMC1R) Agonists

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The human melanocortin 1 receptor (hMC1R) is a Gs protein-coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[1][2] Its activation is a critical step in initiating skin pigmentation, a natural defense against the harmful effects of solar radiation.[3][4] Beyond pigmentation, hMC1R signaling is involved in regulating DNA repair pathways, antioxidant defenses, and inflammatory responses.[5][6][7] This multifaceted role makes hMC1R an attractive therapeutic target for preventing skin cancers, treating pigmentation disorders like vitiligo, and managing inflammatory conditions.[1][5][6][8]

The natural agonists for hMC1R are peptides derived from pro-opiomelanocortin (POMC), such as α-melanocyte-stimulating hormone (α-MSH).[1] However, these endogenous ligands have limitations for therapeutic use, including a short biological half-life and a lack of selectivity, as they also activate other melanocortin receptor subtypes (MC3R, MC4R, MC5R), potentially leading to off-target effects like changes in sexual function or appetite.[1][5] Consequently, significant research has focused on developing novel, potent, and highly selective hMC1R agonists. This guide details the core structure-activity relationships (SAR) that have driven the design of these new molecules, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and logical frameworks.

The Core Melanocortin Pharmacophore

Extensive SAR studies have identified that the conserved amino acid sequence His-Phe-Arg-Trp is the minimal sequence required for activating melanocortin receptors.[5][9] This tetrapeptide sequence, corresponding to positions 6-9 of α-MSH, is considered the core pharmacophore.[5][8] The development of novel agonists has largely revolved around modifying this core structure to enhance potency, stability, and, most importantly, selectivity for hMC1R.

Structure-Activity Relationship (SAR) of hMC1R Agonists

The rational design of selective hMC1R agonists has progressed through systematic modifications of the core pharmacophore, leading to the discovery of highly potent peptide and small-molecule agents.

1. Peptide-Based Agonists: From Truncation to Super-Selectivity

-

Minimal Active Sequence and D-Amino Acid Substitution: The tetrapeptide Ac-His⁶-Phe⁷-Arg⁸-Trp⁹-NH₂ represents the minimal active sequence of α-MSH.[5] A pivotal discovery was that substituting the naturally occurring L-phenylalanine at position 7 with its D-enantiomer (D-Phe) dramatically increases potency.[10] This modification led to the development of well-known synthetic analogs like [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), which is significantly more potent than native α-MSH but remains non-selective.[1][5]

-

Hydrophobicity and hMC1R Selectivity: A key principle in achieving hMC1R selectivity is the enhancement of hydrophobicity. Molecular docking studies suggest that hMC1R possesses a very hydrophobic binding pocket.[11] By substituting the core pharmacophore with more hydrophobic residues, selectivity can be dramatically improved.[11]

-

γ-MSH Analogues: Using γ-MSH as a template, researchers found that substituting methionine with leucine at positions 3 and 7, and arginine with phenylalanine at position 8, resulted in the compound [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂, a potent agonist with 16-fold selectivity for hMC1R.[11]

-

Tripeptide Agonists: The most striking examples of this principle are highly modified tripeptides. By introducing bulky, hydrophobic substituents at the D-Phe⁷ position of the core sequence, researchers developed compounds with unprecedented selectivity. One such tripeptide, LK-514 , has a molecular weight of only 660 Da and exhibits over 100,000-fold selectivity for hMC1R compared to other melanocortin receptors.[5][6]

-

-

N-Terminal "End-Capping": Modifying the N-terminus of the core tetrapeptide with various groups can also significantly enhance potency. The addition of carboxylic and sulfonic acids has been explored to map the binding site near the His⁶ residue.[12] This strategy led to the design of LK-184 (Ph(CH₂)₃CO-His-D-Phe-Arg-Trp-NH₂), a superpotent agonist with an EC₅₀ of 0.01 nM at hMC1R.[12]

2. Small-Molecule Agonists

To overcome the inherent limitations of peptides (e.g., poor oral bioavailability, enzymatic instability), research has also focused on developing non-peptide, small-molecule agonists.

-

BMS-470539: This compound is a selective small-molecule agonist for MC1R, developed by modifying the structure of a known MC4R agonist.[1]

-

Dersimelagon (MT-7117): Dersimelagon is another selective oral MC1R agonist that has demonstrated significantly higher selectivity for hMC1R than NDP-MSH.[1] It has a Ki value of 2.26 nM for hMC1R and shows 15 to 700 times greater selectivity compared to other MCRs.[1][8]

Data Presentation: Quantitative Pharmacology of hMC1R Agonists

The following tables summarize the pharmacological data for key hMC1R agonists, allowing for direct comparison of their potency and selectivity.

Table 1: Peptide-Based hMC1R Agonists

| Compound Name | Type | Key Modification(s) | hMC1R Potency (EC₅₀) | hMC1R Selectivity | Reference |

| NDP-α-MSH | Full-length peptide analog | Nle⁴, D-Phe⁷ | 0.071 nM | Low (Universal Agonist) | [3][5] |

| LK-184 | End-capped tetrapeptide | Ph(CH₂)₃CO at N-terminus | 0.01 nM | ~500-fold vs MC3/4R | [12] |

| [Leu³,Leu⁷,Phe⁸]-γ-MSH-NH₂ | γ-MSH analog | Hydrophobic substitutions | 4.5 nM | 16-fold vs other MCRs | [11] |

| LK-514 | Modified tripeptide | Bulky hydrophobic group at D-Phe⁷ | Potent | >100,000-fold vs other MCRs | [5][6] |

| Pentapeptide 1 | Pentapeptide | Proprietary sequence | 0.041 nM | High (inactive at other MCRs) | [3] |

Table 2: Small-Molecule hMC1R Agonists

| Compound Name | Type | hMC1R Potency | hMC1R Selectivity | Reference |

| BMS-470539 | Small Molecule | EC₅₀ = 28 ± 12 nM | Selective over other MCRs | [1] |

| Dersimelagon (MT-7117) | Small Molecule | Ki = 2.26 nM | 15 to 700-fold vs other MCRs | [1][8] |

Experimental Protocols

The characterization of novel hMC1R agonists relies on a standard set of in vitro assays to determine binding affinity, functional potency, and downstream cellular effects.

1. Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for hMC1R.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured and harvested.[11]

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fraction.

-

Assay Setup: A constant concentration of a radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH, is incubated with the cell membranes.

-

Competition: Increasing concentrations of the unlabeled test compound (the novel agonist) are added to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, usually by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter. The resulting data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value.

-

2. cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC₅₀) of an agonist by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Methodology:

-

Cell Lines: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing hMC1R are commonly used.[3][11]

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 384-well) and allowed to adhere.[9]

-

Stimulation: Cells are treated with increasing concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen-based assay.[9]

-

Data Analysis: The results are plotted as a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined. Data are often normalized to the response produced by a reference agonist like NDP-MSH.[9]

-

3. Melanin Synthesis Assay

-

Objective: To confirm the downstream biological activity of an hMC1R agonist by measuring its ability to stimulate melanin production.

-

Methodology:

-

In Vitro (Cell Culture):

-

Cell Line: α-MSH-responsive mouse or human melanoma cells are cultured.[3]

-

Treatment: Cells are incubated with various concentrations of the test agonist for an extended period (e.g., 72 hours).[3]

-

Melanin Quantification: Cells are lysed, and the melanin content is measured spectrophotometrically after dissolving the melanin pellet in a solvent like NaOH.

-

-

Ex Vivo (Human Skin Culture):

-

Tissue Preparation: Human skin explants are obtained and cultured at an air-liquid interface.

-

Topical Application: The test agonist is applied topically to the skin surface.[3]

-

Incubation: The tissue is incubated for several days to allow for pigmentation to occur.

-

Analysis: The skin is fixed, sectioned, and stained (e.g., with Fontana-Masson stain for melanin). Pigmentation is then quantified using image analysis software (e.g., ImageJ) to measure the intensity of melanin staining in the epidermis.[3]

-

-

Mandatory Visualizations

hMC1R Signaling Pathway

Caption: Canonical hMC1R signaling cascade initiated by agonist binding.

Experimental Workflow for SAR Studies

Caption: Iterative workflow for the design and testing of novel hMC1R agonists.

Logical Relationships in hMC1R Agonist Designdot

// Connections strategy1 -> mechanism1; strategy2 -> mechanism1; strategy3 -> mechanism2; mechanism1 -> outcome1; mechanism1 -> outcome2; mechanism2 -> outcome1; }

References

- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sub-nanomolar hMC1R agonists by end-capping of the melanocortin tetrapeptide His-D-Phe-Arg-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Human Melanocortin 1 Receptor (hMC1R) in DNA Repair and Photoprotection: A Technical Guide

Executive Summary: The melanocortin 1 receptor (MC1R) is a pivotal G-protein coupled receptor in melanocytes, primarily recognized for its role in regulating skin pigmentation. However, its function extends significantly beyond melanin synthesis to encompass critical non-pigmentary roles in maintaining genomic stability. Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of signaling events that enhance the cellular capacity to repair DNA damage induced by ultraviolet radiation (UVR) and mitigate oxidative stress. This technical guide provides an in-depth examination of the molecular mechanisms underpinning MC1R's involvement in DNA repair and photoprotection, details key experimental methodologies, presents quantitative data on its functional impact, and visualizes the core signaling pathways. Understanding these dual pigmentary and non-pigmentary functions is crucial for researchers and drug development professionals aiming to devise novel strategies for melanoma prevention and photoprotection.

MC1R Signaling in Photoprotection

MC1R's protective effects against UVR-induced damage are twofold: a well-established pigmentary mechanism and a more recently elucidated non-pigmentary pathway involving direct enhancement of DNA repair and antioxidant defenses.

Pigmentary Photoprotection

Upon activation by agonists like α-MSH, MC1R stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[1][2][3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[5][6] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function.[5][7][8][9] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR) and dopachrome tautomerase (DCT), shifting melanin synthesis towards the production of brown/black, photoprotective eumelanin over the red/yellow, pro-oxidant pheomelanin.[3][6] Eumelanin acts as a physical shield, forming "supranuclear caps" in keratinocytes that absorb and scatter UV rays, thereby protecting the nuclear DNA from damage.[10]

Non-Pigmentary Photoprotection: DNA Repair and Antioxidant Defense

Beyond pigmentation, the MC1R-cAMP signaling axis directly enhances the cell's genomic stability.[11] This is independent of melanin production and is a critical function, especially in individuals with MC1R variants that impair eumelanin synthesis.[5][12] Activation of MC1R enhances both Nucleotide Excision Repair (NER), the primary pathway for removing bulky UV-induced DNA lesions, and Base Excision Repair (BER), which handles oxidative DNA damage.[1][2][10] Furthermore, MC1R signaling boosts the expression of antioxidant enzymes, reducing the load of reactive oxygen species (ROS) generated by UVR exposure.[1][10][13][14]

Molecular Mechanisms of MC1R-Mediated DNA Repair

Enhancement of Nucleotide Excision Repair (NER)

MC1R signaling accelerates the repair of UV-induced photoproducts, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[2] A key mechanism involves the PKA-mediated phosphorylation of the Ataxia Telangiectasia and Rad3-related (ATR) protein at a specific site, Serine 435 (S435).[2][15] This phosphorylation event is crucial; it facilitates the recruitment of the essential NER protein, Xeroderma Pigmentosum Complementation Group A (XPA), to the sites of DNA damage.[2][15] The enhanced localization of XPA accelerates the verification and clearance of photolesions, reducing the likelihood of "UV-signature" mutations that can drive melanomagenesis.[2][5] This entire ATR-dependent pathway leading to enhanced NER is independent of MITF activation, indicating a divergence in the downstream effects of cAMP signaling.[5]

Upregulation of Base Excision Repair (BER) and Antioxidant Enzymes

MC1R activation also provides protection against oxidative DNA damage. Treatment of melanocytes with α-MSH reduces oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanine (8-oxodG) and enhances their repair.[14][16] This is achieved partly through the upregulation of key BER enzymes, such as 8-oxoguanine DNA glycosylase (OGG1) and apurinic/apyrimidinic endonuclease 1 (APE-1/Ref-1), via a p53-dependent mechanism.[1][14] Additionally, MC1R signaling increases the expression and activity of the transcription factor Nrf-2, which controls a battery of antioxidant genes, including catalase, heme oxygenase-1 (HO-1), and peroxiredoxins.[17][18][19]

Impact of MC1R Variants on DNA Repair and Melanoma Risk

The human MC1R gene is highly polymorphic. Many variants, particularly the "RHC" (Red Hair Color) alleles (e.g., R151C, R160W, D294H), are loss-of-function, leading to impaired cAMP signaling.[1][18][20] Individuals carrying these variants typically have fair skin, red hair, and a poor tanning response.[21][22] Critically, this impaired signaling not only reduces eumelanin production but also compromises the non-pigmentary DNA repair and antioxidant pathways.[1][12][14] Melanocytes with loss-of-function MC1R sustain more UV-induced DNA damage and exhibit reduced repair capacity.[12] This dual defect explains why MC1R variants are a major genetic risk factor for melanoma, independent of pigmentation alone.[21][23][24]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding the influence of MC1R on melanoma risk and its molecular functions.

Table 1: Association of Common MC1R Variants with Melanoma Risk

| MC1R Variant | Summary Odds Ratio (SOR) for Melanoma | 95% Confidence Interval (CI) | Reference(s) |

| Any Variant | 1.66 | 1.41–1.96 | [25] |

| V60L | 1.47 | 1.17–1.84 | [25] |

| D84E | 2.74 | 1.53–4.89 | [25] |

| R151C | 1.65 (for Melanoma) | 1.04–2.59 | [24] |

| R151C | 11.3 (in families with CDKN2A mutations) | 1.4–93.3 | [26] |

| R160W | 9.1 (in families with CDKN2A mutations) | 1.6–52.4 | [26] |

Table 2: Molecular Effects of Functional MC1R Activation by α-MSH

| Molecular Effect | Pathway Affected | Key Mediators | Consequence | Reference(s) |

| Increased Eumelanin Synthesis | Melanogenesis | cAMP, PKA, CREB, MITF | Enhanced UV shielding | [1][3][5] |

| Enhanced Repair of UV Photoproducts | Nucleotide Excision Repair (NER) | PKA, ATR (pS435), XPA | Reduced UV-induced mutations | [2][3][15] |

| Enhanced Repair of Oxidative Damage | Base Excision Repair (BER) | p53, OGG1, APE-1 | Reduced oxidative DNA lesions | [1][14] |

| Reduced Oxidative Stress | Antioxidant Defense | Nrf-2, Catalase, HO-1 | Decreased ROS generation | [1][14][18] |

| Increased Genomic Stability | DNA Damage Response | ATM, Chk1/2, DNA-PK | Maintenance of cellular homeostasis | [1][18] |

Key Experimental Protocols

Protocol for Assessing MC1R-Mediated Enhancement of NER

This protocol outlines a method to quantify the repair of UV-induced DNA photoproducts in cultured human melanocytes.

-

Cell Culture: Plate primary human melanocytes with known MC1R genotypes (e.g., wild-type vs. loss-of-function variant) in appropriate culture dishes.

-

Agonist Treatment: Pre-treat one set of cells with an MC1R agonist (e.g., 100 nM α-MSH) or a direct adenylyl cyclase activator (e.g., 10 µM forskolin) for 30 minutes to 24 hours.[20] Use an untreated set as a control.

-

UVB Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a calibrated UVB source (e.g., 50-100 mJ/cm²).

-

Time-Course Incubation: After irradiation, replace the media (containing the agonist for treated cells) and incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to allow for DNA repair.

-

DNA Isolation: At each time point, harvest the cells and isolate genomic DNA using a standardized DNA extraction kit.

-

Lesion Quantification: Quantify the number of specific DNA lesions (e.g., CPDs) using an immunoassay-based method, such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for CPDs.

-

Data Analysis: Calculate the percentage of lesions remaining at each time point relative to the initial damage at time 0. Compare the repair kinetics between agonist-treated and untreated cells, and between different MC1R genotypes.

Protocol for Quantifying ATR Phosphorylation at Serine 435

This protocol describes how to measure the key phosphorylation event in MC1R-mediated NER enhancement.

-

Cell Culture and Treatment: Culture and treat melanocytes with an MC1R agonist (e.g., 100 nM α-MSH) as described above.

-

UVB Irradiation: Expose cells to UVB radiation to induce DNA damage and activate the ATR pathway.

-

Protein Extraction: Harvest cells shortly after irradiation (e.g., 30-60 minutes) and prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ATR at Serine 435 (ATR-pS435). Subsequently, probe with an antibody for total ATR as a loading control.

-

Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities and normalize the ATR-pS435 signal to the total ATR signal to determine the relative increase in phosphorylation upon agonist treatment.

Visualizations: Signaling Pathways and Workflows

Figure 1: MC1R signaling pathways for DNA repair and melanogenesis.

Figure 2: Workflow for assessing MC1R-mediated DNA repair.

References

- 1. researchgate.net [researchgate.net]

- 2. Beyond red hair and sunburns: Uncovering the molecular mechanisms of MC1R signaling and repair of UV-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hispolon Decreases Melanin Production and Induces Apoptosis in Melanoma Cells through the Downregulation of Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expressions and the Activation of Caspase-3, -8 and -9 | MDPI [mdpi.com]

- 9. Mutations of TYR and MITF Genes are Associated with Plumage Colour Phenotypes in Geese - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cAMP-mediated regulation of melanocyte genomic instability: A melanoma-preventive strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanin content and MC1R function independently affect UVR-induced DNA damage in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "PHARMACOLOGIC INDUCTION OF THE MELANOCOTIN 1 RECEPTOR (MC1R) PATHWAY P" by Alexandra Amaro-Ortiz [uknowledge.uky.edu]

- 14. Melanocytes as Instigators and Victims of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Defining the Contribution of MC1R Physiological Ligands to ATR Phosphorylation at Ser435, a Predictor of DNA Repair in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP-independent non-pigmentary actions of variant melanocortin 1 receptor: AKT-mediated activation of protective responses to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The melanocortin signaling cAMP axis accelerates repair and reduces mutagenesis of platinum-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MC1R genotypes and risk of melanoma before age 40 years: a population-based case-control-family study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Participation of the melanocortin-1 receptor in the UV control of pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Melanocortin 1 receptor variants and skin cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MC1R variants increased the risk of sporadic cutaneous melanoma in darker-pigmented Caucasians: a pooled-analysis from the M-SKIP project - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

hMC1R as a Therapeutic Target for Skin Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human melanocortin 1 receptor (hMC1R), a G protein-coupled receptor predominantly expressed in melanocytes, has emerged as a critical regulator of skin pigmentation and homeostasis. Beyond its well-established role in determining hair and skin color, MC1R is intricately involved in cellular responses to UV radiation, inflammation, and carcinogenesis. Dysfunctional MC1R signaling is associated with an increased risk of melanoma and other skin cancers, while its modulation presents therapeutic opportunities for a range of dermatological conditions, including vitiligo, psoriasis, and atopic dermatitis. This technical guide provides a comprehensive overview of hMC1R as a therapeutic target, detailing its signaling pathways, the impact of its genetic variants, and the pharmacological agents developed to modulate its activity. We present quantitative data on ligand binding and functional activity, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to support researchers and drug development professionals in this promising field.

Introduction: The Melanocortin 1 Receptor (MC1R)

The melanocortin 1 receptor (MC1R) is a key protein in regulating the color of skin and hair in mammals.[1] It is primarily located on the surface of melanocytes, the specialized cells that produce the pigment melanin.[2][3] The activation of MC1R is a critical step in the production of eumelanin, the dark, photoprotective pigment, while its inactivation leads to the production of the red/yellow, less protective pheomelanin.[3] This differential melanin production is a key determinant of an individual's sensitivity to ultraviolet (UV) radiation and their predisposition to skin cancer.[4]

Beyond its role in pigmentation, MC1R signaling is involved in other crucial cellular processes within the skin, including DNA repair and anti-inflammatory responses.[2][5][6] Consequently, MC1R has garnered significant interest as a therapeutic target for a variety of skin disorders.

MC1R Signaling Pathways

MC1R is a Gs protein-coupled receptor (GPCR).[7] Its activation by endogenous agonists, primarily alpha-melanocyte-stimulating hormone (α-MSH), initiates a cascade of intracellular signaling events.

The Canonical cAMP Pathway

Upon agonist binding, MC1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[7] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in the expression of various genes.[8]

A key target of CREB in melanocytes is the Microphthalmia-associated Transcription Factor (MITF).[8][9][10] MITF is a master regulator of melanocyte development, survival, and function, controlling the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[7][11] The upregulation of these enzymes results in a switch from pheomelanin to eumelanin production.[6]

Non-Canonical Signaling and Crosstalk

In addition to the canonical cAMP pathway, MC1R signaling can engage other intracellular cascades. For instance, MC1R activation has been shown to influence the MAPK/ERK pathway, which is also involved in melanocyte proliferation and differentiation.[12] Furthermore, MC1R signaling is implicated in enhancing DNA repair mechanisms, partly through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) pathway and by increasing the expression of DNA repair proteins like XPC.[2][13][14] The receptor's function is also modulated by interactions with β-arrestins, which can lead to receptor desensitization and internalization.[15][16][17][18]

MC1R as a Therapeutic Target in Skin Disorders

The central role of MC1R in skin physiology makes it an attractive target for therapeutic intervention in a variety of dermatological conditions.

Melanoma and Skin Cancer

Loss-of-function variants of the MC1R gene are strongly associated with an increased risk of developing melanoma and non-melanoma skin cancers.[4] This increased risk is attributed to both reduced eumelanin production, leading to decreased photoprotection, and impaired DNA repair capacity.[4][5] Studies have shown a stepwise increase in MC1R expression from benign nevi to primary and metastatic melanoma, suggesting its potential as a prognostic marker.[19] The relatively specific expression of MC1R on melanocytes and melanoma cells makes it a promising target for targeted therapies, including radiopharmaceutical approaches.[19]

Vitiligo

Vitiligo is a depigmenting disorder characterized by the loss of functional melanocytes.[5] As MC1R signaling is crucial for melanocyte function and survival, activating this pathway is a logical therapeutic strategy. MC1R agonists have the potential to stimulate residual melanocytes and promote repigmentation in affected skin.[5][9] A synthetic analogue of α-MSH, afamelanotide, has shown promise in combination with phototherapy for the treatment of vitiligo.[20]

Inflammatory Skin Disorders: Psoriasis and Atopic Dermatitis

MC1R is also expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[6] This has led to the investigation of MC1R modulators for the treatment of inflammatory skin conditions. In psoriasis, a chronic inflammatory skin disease, the functional integrity of MC1R may be important for the anti-inflammatory effects of α-MSH.[21][22][23] Similarly, in atopic dermatitis, targeting MC1R has been shown to reduce inflammation in animal models.[4][6] MC1R agonists could therefore represent a novel therapeutic avenue for these conditions.[24]

Quantitative Data on MC1R Modulators

A growing number of synthetic and natural compounds that modulate MC1R activity have been developed and characterized. The following tables summarize key quantitative data for selected MC1R agonists and antagonists.

Table 1: Binding Affinities (Ki) of Selected MC1R Ligands

| Compound | Receptor | Ki (nM) | Reference |

| MT-7117 (Dersimelagon) | hMC1R | 2.26 | [5] |

| NDP-α-MSH | hMC1R | ~0.2-1.0 | |

| Nonapeptide-1 | hMC1R | 40 | [25] |

| JNJ-10229570 | hMC1R | 270 | [25] |

Table 2: Functional Activities (EC50/IC50) of Selected MC1R Modulators

| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Reference |

| Agonists | ||||

| BMS-470539 | cAMP Accumulation | hMC1R | 28 | [5] |

| MT-7117 (Dersimelagon) | cAMP Accumulation | hMC1R | 0.251 - 8.16 | [1] |

| NDP-α-MSH | cAMP Accumulation | hMC1R | ~0.1-1.0 | [26] |

| Peptide 4 | cAMP Production | hMC1R | 0.42 | [26] |

| Antagonists | ||||

| JNJ-10229570 | Radioligand Binding | hMC1R | 270 (IC50) | [5][25] |

| Nonapeptide-1 | cAMP Inhibition | Melanocytes | 2.5 (IC50) | [25] |

| Ac-Nle-Asp-Trp-D-Phe-Nle-Trp-Lys-NH2 | Functional Antagonism | hMC1R | pA2 = 8.4 | [27] |

| Cyclic Peptide 2 | Functional Antagonism | hMC1R | 4 (IC50) | [27] |

Table 3: MC1R Expression Levels in Skin Cells

| Cell Type | MC1R mRNA Expression Level | MC1R Protein Expression | Reference |

| Melanocytes | High | Detectable | [2][28][29] |

| Melanoma Cells | Variable, often higher than melanocytes | Generally higher than melanocytes | [18][19] |

| Keratinocytes | Low | Not detected at the cell surface | [2][29] |

| Fibroblasts | Low | Not detected at the cell surface | [2][29] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research on MC1R. Below are methodologies for key assays used to characterize MC1R function and modulation.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to MC1R.

-

Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of a ligand for MC1R.

-

Principle: A radiolabeled ligand with known high affinity for MC1R (e.g., [125I]-NDP-α-MSH) is incubated with a source of the receptor (cell membranes or whole cells). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

-

Materials:

-

Cells or tissues expressing MC1R (e.g., B16-F10 melanoma cells, transfected HEK293 cells).

-

Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).

-

Unlabeled test compounds.

-

Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes or whole cells expressing MC1R.

-

In a multi-well plate, add a fixed concentration of radiolabeled ligand to each well.

-

Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no unlabeled compound (total binding) and wells with a high concentration of a known MC1R ligand to determine non-specific binding.

-

Add the cell membrane preparation or whole cells to each well and incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate or inhibit MC1R-mediated cAMP production.

-

Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist.

-

Principle: Cells expressing MC1R are treated with a test compound. If the compound is an agonist, it will activate MC1R, leading to an increase in intracellular cAMP. If it is an antagonist, it will block the agonist-induced cAMP production. The amount of cAMP is then quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.

-

Materials:

-

Cells expressing MC1R (e.g., CHO-K1 cells stably expressing hMC1R).

-

Test compounds (agonists and/or antagonists).

-

A known MC1R agonist (for antagonist assays).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Plate reader compatible with the detection method.

-

-

Procedure:

-

Seed MC1R-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

For agonist testing, add increasing concentrations of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known MC1R agonist.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.[1][19][21][31][32]

-

Conclusion and Future Directions

The melanocortin 1 receptor stands as a highly promising therapeutic target for a diverse range of skin disorders. Its well-defined role in pigmentation, DNA repair, and inflammation provides a strong rationale for the development of novel MC1R-modulating therapies. The availability of quantitative assays and relevant cellular and animal models facilitates the discovery and preclinical evaluation of new chemical entities. Future research should focus on the development of highly selective MC1R agonists and antagonists to minimize off-target effects, as well as on elucidating the intricate details of MC1R's non-canonical signaling pathways. The translation of our growing understanding of MC1R biology into effective and safe clinical treatments holds the potential to significantly improve the management of melanoma, vitiligo, and inflammatory skin diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. MC1R and NR4A receptors in cellular stress and DNA repair: implications for UVR protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Melanin content and MC1R function independently affect UVR-induced DNA damage in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MC1R: Front and Center in the Bright Side of Dark Eumelanin and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of microphthalmia-associated transcription factor (MITF) in expression of human melanocortin-1 receptor (MC1R) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Small-Animal PET of Melanocortin 1 Receptor Expression Using a 18F-Labeled α-Melanocyte-Stimulating Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ora.ox.ac.uk [ora.ox.ac.uk]

- 14. Melanocortin 1 receptor (MC1R) expression as a marker of progression in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Defining MC1R regulation in human melanocytes by its agonist α-melanocortin and antagonists agouti signaling protein and β-defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cosmobio.co.jp [cosmobio.co.jp]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. A Novel and Effective Method for Human Primary Skin Melanocytes and Metastatic Melanoma Cell Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]

- 24. Dysregulation of MITF Leads to Transformation in MC1R-Defective Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Beyond red hair and sunburns: Uncovering the molecular mechanisms of MC1R signaling and repair of UV-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human Epidermal Melanocytes (HEM) Culture Protocol [sigmaaldrich.com]

- 27. Isolation, Culture, and Transfection of Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quantitative analysis of MC1R gene expression in human skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

- 32. revvity.com [revvity.com]

In Vitro Characterization of Small-Molecule hMC1R Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of small-molecule agonists targeting the human melanocortin 1 receptor (hMC1R). The hMC1R, a Gs protein-coupled receptor, is a key regulator of pigmentation and has emerged as a promising therapeutic target for skin protection and inflammatory conditions. This document details the primary signaling pathways, experimental protocols for key assays, and a summary of quantitative data for select small-molecule agonists.

hMC1R Signaling Pathways

Activation of the hMC1R by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to various cellular responses.

In addition to the canonical Gs-cAMP pathway, hMC1R signaling can also involve β-arrestins.[3][4] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.[3][4] Understanding an agonist's preference for either the Gs or β-arrestin pathway (biased agonism) is crucial for predicting its pharmacological profile.

hMC1R Signaling Pathways Diagram

Caption: hMC1R canonical Gs-cAMP and β-arrestin signaling pathways.

Quantitative Data for Small-Molecule hMC1R Agonists

The following tables summarize the in vitro potency and binding affinity of several small-molecule hMC1R agonists. EC50 values represent the concentration of the agonist that elicits a half-maximal response in a functional assay (e.g., cAMP accumulation), while Ki values indicate the inhibition constant in a competitive binding assay.

| Compound | Assay Type | Species | EC50 (nM) | Ki (nM) | Reference(s) |

| Dersimelagon (MT-7117) | cAMP Accumulation | Human | 8.16 | [5][6][7][8] | |

| Binding Affinity | Human | 2.26 | [5][6][7][8] | ||

| cAMP Accumulation | Mouse | 1.14 | [5][6][7][8] | ||

| cAMP Accumulation | Rat | 0.251 | [5][6][7][8] | ||

| BMS-470539 | cAMP Accumulation | Human | 16.8, 28 | [9][10][11] | |

| Binding Affinity | Human | 120 (IC50) | [9] | ||

| cAMP Accumulation | Murine | 11.6 | [11] | ||

| PL-8177 | cAMP Accumulation | Human | 1.49 | [12] | |

| Binding Affinity | Mouse | 0.075 | [12] | ||

| cAMP Accumulation | Mouse | 0.01 | [12] | ||

| Setmelanotide | cAMP Accumulation | Human | 5.8 | [13] | |

| Bremelanotide | cAMP Accumulation | Human | - | - | [14] |

Note: Data are compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to hMC1R. It is used to determine the binding affinity (Ki) of the compound.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing hMC1R (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, the primary second messenger of hMC1R signaling. It is used to determine the potency (EC50) and efficacy of an agonist.

Experimental Workflow: cAMP Accumulation Assay

Caption: General workflow for a cAMP accumulation assay.

Detailed Protocol:

-

Cell Culture:

-

Seed cells expressing hMC1R (e.g., HEK293 or CHO cells) into 96- or 384-well plates and culture overnight.

-

-

Compound Treatment:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit based on technologies such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody.

-

AlphaScreen: A bead-based assay where the interaction of anti-cAMP antibody-coated acceptor beads and biotinylated-cAMP-streptavidin donor beads is disrupted by cellular cAMP.

-

Enzyme Fragment Complementation (EFC): Utilizes a β-galactosidase enzyme that is activated upon cAMP binding, leading to a chemiluminescent signal.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated hMC1R. It is a key method for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: General workflow for a β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Line Generation:

-

Generate a stable cell line (e.g., U2OS or CHO) that co-expresses hMC1R fused to a protein tag (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[16]

-

-

Assay Procedure:

-

Seed the engineered cells into a 384-well plate and incubate overnight.

-

Add varying concentrations of the test compound to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).

-

-

Signal Detection:

-

Add a detection reagent containing the substrate for the complemented enzyme.

-

The interaction between hMC1R and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Compare these values to those obtained from the cAMP assay to assess signaling bias.

-

References

- 1. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]

- 7. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 [frontiersin.org]

- 13. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. BindingDB BDBM50389769 BREMELANOTIDE [bindingdb.org]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Human Melanocortin 1 Receptor (hMC1R) Agonists and Their Effects on Melanogenesis and Pigmentation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The human Melanocortin 1 Receptor (hMC1R) is a pivotal G protein-coupled receptor (GPCR) primarily expressed in melanocytes that governs skin pigmentation, UV radiation response, and melanoma risk.[1] Activation of hMC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that stimulates the production of brown-black, photoprotective eumelanin over the red-yellow, photosensitizing pheomelanin.[2][3] This mechanism has positioned hMC1R as a key therapeutic target for conditions related to pigmentation and photosensitivity. This document provides a comprehensive technical overview of hMC1R agonists, detailing their mechanism of action, effects on melanogenesis, relevant experimental protocols, and quantitative data derived from key studies.

The hMC1R Signaling Pathway in Melanogenesis

The activation of hMC1R is the central event initiating melanogenesis. The signaling cascade is primarily mediated through the cyclic AMP (cAMP) pathway, although cAMP-independent mechanisms have also been suggested.

The Canonical cAMP-Dependent Pathway

Upon binding of an agonist like α-MSH, hMC1R undergoes a conformational change, activating the associated Gαs protein.[3][4] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][5] Activated PKA then phosphorylates the cAMP Responsive Element-Binding Protein (CREB).[1] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[5][6] MITF is the master regulator of melanocyte function, driving the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT), ultimately leading to eumelanin synthesis.[1][5]

Quantitative Effects of hMC1R Agonists

A variety of peptide and small-molecule hMC1R agonists have been developed. Their efficacy is typically quantified by their binding affinity, potency in stimulating cAMP production, and selectivity over other melanocortin receptors.

Potency and Selectivity of hMC1R Agonists

The half-maximal effective concentration (EC50) for cAMP production is a key metric for agonist potency. High selectivity for hMC1R over other receptors (hMC3R, hMC4R, hMC5R) is crucial to minimize off-target effects, such as changes in food intake or sexual function.[4][7]

| Agonist | Type | hMC1R EC50 (nM) | Selectivity (Fold) vs. hMC3R, hMC4R, hMC5R | Reference |

| α-MSH | Endogenous Peptide | ~0.22 | Non-selective | [8] |

| NDP-MSH (Melanotan I) | Peptide Analog | 0.071 | Non-selective | [4][9] |

| MT-7117 (Dersimelagon) | Small Molecule | 2.26 (Ki) | 15 to 700-fold selective | [4] |

| BMS-470539 | Small Molecule | 28 ± 12 | Selective | [4] |

| CD08108 | Small Molecule | 70 | 64-fold selective (vs. MC4R) | [4][10] |

| hMC1R agonist 1 | Not Specified | >3 | >300-fold selective | [11] |

| Tetrapeptide 1 | Peptide Analog | ~0.01 (cAMP) | >10,000 | [7] |

| Tripeptide 5 (LK-514) | Peptide Analog | ~0.1 (cAMP) | >100,000 | [7][12] |

| Pentapeptide 4 | Peptide Analog | 0.075 | Highly selective | [9] |

Effects on Melanogenesis

The ultimate biological endpoint for an hMC1R agonist is the stimulation of melanin production. This is assessed by measuring the activity of tyrosinase and the total melanin content in cultured melanocytes or skin models.

| Agonist | Concentration | Effect on Tyrosinase Activity | Effect on Pigmentation | Reference |

| Tetrapeptide 1 | 1 nM | Maximal stimulation (10-fold more potent than α-MSH) | 2.5-fold increase in 3D skin model (100 nM) | [7] |

| Tripeptide 5 (LK-514) | 100 nM | Maximal stimulation | 50% increase in 3D skin model (5 µM) | [7] |

| Pentapeptides 1 & 4 | 30 µM | Upregulates TYR protein ex vivo | ~31% increase in ex vivo human skin | [9] |

Key Experimental Protocols

Standardized assays are essential for evaluating and comparing the activity of novel hMC1R agonists. Below are detailed methodologies for core experiments.

cAMP Production Assay

This assay quantifies the primary signaling event following hMC1R activation.

Principle: Agonist-induced activation of hMC1R in cells expressing the receptor leads to an increase in intracellular cAMP, which is measured using a competitive immunoassay or a reporter gene assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human MC1R gene are cultured to ~80-90% confluency.[7][9]

-

Agonist Treatment: Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Dose-Response: Cells are then treated with serial dilutions of the hMC1R agonist for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: The reaction is stopped, and cells are lysed according to the assay kit manufacturer's instructions.

-

cAMP Quantification: Intracellular cAMP levels in the lysate are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.

Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which spontaneously converts to dopachrome, a colored product. The rate of dopachrome formation, measured spectrophotometrically, is proportional to tyrosinase activity.[13][14]

Methodology:

-

Cell Culture and Treatment: Primary human melanocytes or melanoma cells (e.g., B16-F10) are cultured and treated with the hMC1R agonist for a period of 2 to 6 days to allow for enzyme expression.[7][15]

-

Lysate Preparation: Cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100). Lysates are centrifuged to pellet debris, and the supernatant is collected.[15]

-

Protein Quantification: The total protein concentration of the lysate is determined (e.g., using a BCA assay) to normalize tyrosinase activity.

-

Enzymatic Reaction: A specific amount of protein lysate is added to a reaction buffer containing L-DOPA in a 96-well plate.

-

Spectrophotometric Reading: The plate is incubated at 37°C, and the absorbance at 475 nm (for dopachrome) is measured kinetically over time or at a fixed endpoint using a plate reader.[15]

-

Data Analysis: Tyrosinase activity is calculated based on the rate of change in absorbance and normalized to the total protein content.

Melanin Content Assay

This assay directly quantifies the amount of melanin produced by cells following agonist treatment.

Principle: Melanin pigment is stable and can be solubilized from cell pellets using a strong base and heat. The amount of solubilized melanin is then quantified by measuring its absorbance.[15]

Methodology:

-

Cell Culture and Treatment: Melanocytes are cultured and treated with the hMC1R agonist for an extended period (e.g., 4-6 days).

-

Cell Pellet Collection: After treatment, cells are harvested, counted, and centrifuged to form a pellet.

-

Melanin Solubilization: The cell pellet is washed with PBS and then dissolved in a solution of NaOH (e.g., 1 M) containing DMSO. The mixture is heated (e.g., at 80-100°C) to solubilize the melanin.[15]

-

Spectrophotometric Measurement: The absorbance of the solubilized melanin solution is measured at 405 nm or 475 nm using a spectrophotometer.

-

Standard Curve: A standard curve is generated using synthetic melanin of a known concentration.

-

Data Analysis: The melanin content of the samples is calculated from the standard curve and normalized to the initial cell count or total protein content.

Pharmacokinetics and Therapeutic Potential

The clinical utility of an hMC1R agonist depends on its pharmacokinetic profile. For instance, the selective agonist PL8177, when administered subcutaneously, was observed in human plasma within 15 minutes and had a Tmax of 30-45 minutes after a single dose.[8] Such profiles are critical for developing effective dosing regimens.

The therapeutic applications for selective hMC1R agonists are significant:

-

Photoprotection: By stimulating eumelanin production ("sunless tanning"), agonists can increase the skin's natural defense against UV-induced DNA damage, potentially reducing the risk of skin cancer.[12][16]

-

Vitiligo: In this depigmenting disorder, agonists could help restore pigmentation by stimulating the function of remaining melanocytes.[4][10]

-

Photosensitivity Disorders: Conditions like erythropoietic protoporphyria (EPP), where patients have severe phototoxicity, can be managed by agonist-induced increases in melanin. The non-selective agonist afamelanotide (Melanotan I) is approved for this indication.[4][9]

-

Anti-Inflammatory Effects: MC1R is also expressed on various immune cells, and its activation has been shown to have anti-inflammatory effects, suggesting potential applications in inflammatory skin diseases and other conditions.[4][17]

Conclusion

hMC1R agonists represent a promising class of therapeutic agents with diverse applications in dermatology and beyond. The development of small, highly selective molecules and peptides has overcome many of the challenges associated with earlier, non-selective compounds. By potently and selectively activating the hMC1R signaling pathway, these agonists can effectively stimulate melanogenesis, offering novel strategies for photoprotection and the treatment of pigmentation disorders. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of next-generation hMC1R-targeted therapies.

References

- 1. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rottlerin Reduces cAMP/CREB-Mediated Melanogenesis via Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. jfda-online.com [jfda-online.com]

- 16. What are MC1R agonists and how do they work? [synapse.patsnap.com]

- 17. Probing the Role of Melanocortin Type 1 Receptor Agonists in Diverse Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the selectivity of hMC1R agonists over other melanocortin receptors

An In-Depth Technical Guide to the Selectivity of Human Melanocortin 1 Receptor (hMC1R) Agonists

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The human melanocortin 1 receptor (hMC1R) is a pivotal G-protein coupled receptor (GPCR) primarily involved in regulating skin pigmentation and inflammation. Its activation offers therapeutic potential for preventing UV-induced skin damage, treating pigmentation disorders like vitiligo, and managing inflammatory conditions. A significant challenge in developing hMC1R-targeted therapeutics is achieving selectivity over the other four melanocortin receptor subtypes (MC2R, MC3R, MC4R, MC5R), due to high sequence homology. Off-target activation, particularly of MC3R and MC4R, can lead to undesirable effects related to energy homeostasis and sexual function. This guide provides a detailed overview of the strategies and methodologies used to characterize the selectivity of hMC1R agonists, presents quantitative data for key compounds, and outlines the underlying signaling pathways.

The Challenge of Melanocortin Receptor Selectivity

The five melanocortin receptors (MCRs) are members of the Class A GPCR family and share significant structural similarities, particularly in the ligand-binding pockets.[1] The endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), are generally non-selective and activate MC1R, MC3R, MC4R, and MC5R with similar potencies.[2][3] This lack of natural ligand selectivity presents a major hurdle in drug design, as achieving receptor-specific effects is crucial for therapeutic efficacy and safety. For instance, the well-known α-MSH analog, [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), is a potent agonist but lacks selectivity, which can lead to off-target effects like increased libido and reduced appetite, mediated by MC4R.[4] Therefore, the development of highly selective hMC1R agonists is a primary goal for targeting pigmentation and inflammatory pathways without systemic side effects.

Quantitative Selectivity Profiles of hMC1R Agonists

The selectivity of a compound is quantified by comparing its binding affinity (Kᵢ) or functional potency (EC₅₀) at the target receptor (hMC1R) versus other receptors. A higher selectivity ratio (e.g., EC₅₀ at MC4R / EC₅₀ at MC1R) indicates a more selective compound. Recent research has led to the development of both peptide and small-molecule agonists with remarkable selectivity for hMC1R.

Peptide Agonists

Peptide-based agonists have been designed based on the core α-MSH sequence (His-Phe-Arg-Trp). Modifications to these peptides have yielded compounds with high potency and selectivity.

| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Selectivity over hMC3R/4R/5R | Reference |

| LK-514 (tripeptide) | Potent Agonist | Low Activity | Low Activity | Low Activity | >100,000-fold | [4][5] |

| PL-8177 | < 1 nM (Potency) | - | - | - | >1000-fold | [6] |

| MS05 | Sub-nanomolar Kᵢ | Micromolar Kᵢ | No Affinity | No Affinity | >1200-fold over MC3R | [7] |

| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ | EC₅₀ = 4.5 nM | - | - | - | 16-fold selective | [8] |

| Compound 6 (bicyclic) | Kᵢ = 69 pM | Kᵢ = 51 nM | Kᵢ = 30 nM | Kᵢ = ~200 nM | >430-fold over hMC4R | [9] |

Small-Molecule Agonists

Small-molecule agonists offer potential advantages in terms of stability and oral bioavailability. Several selective small-molecule hMC1R agonists have been identified.

| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Selectivity over hMC4R | Reference |

| BMS-470539 | EC₅₀ = 28 nM | - | - | - | Potent and selective | [2][10] |

| MT-7117 (Dersimelagon) | Kᵢ = 2.26 nM | - | - | - | 15 to 700-fold vs other MCRs | [2] |

| CD08108 | EC₅₀ = 70 nM | - | EC₅₀ = ~4480 nM | - | ~64-fold | [2] |

| hMC1R agonist 1 | EC₅₀ = 3 nM | EC₅₀ = 902 nM | EC₅₀ = 915 nM | EC₅₀ > 1000 nM | >300-fold | [10] |

Methodologies for Assessing Selectivity

Determining the selectivity profile of a potential hMC1R agonist requires a standardized set of assays to measure its interaction with and activation of the entire melanocortin receptor family.

Experimental Workflow for Selectivity Profiling

A logical workflow ensures that compounds are systematically evaluated for potency at the target receptor and then profiled against off-target receptors.

References

- 1. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. palatin.com [palatin.com]

- 7. researchgate.net [researchgate.net]

- 8. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

Experimental design for studying sunless tanning with hMC1R agonists

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pursuit of a tanned complexion without the damaging effects of ultraviolet (UV) radiation has driven significant research into sunless tanning agents. A promising strategy involves the activation of the human melanocortin 1 receptor (hMC1R), a key regulator of skin pigmentation.[1][2][3] Agonists targeting hMC1R can stimulate melanogenesis, the process of melanin production, mimicking a natural tan. This document provides a comprehensive overview of the experimental design for studying novel hMC1R agonists for sunless tanning applications, complete with detailed protocols for key assays.

Core Concepts: The MC1R Signaling Pathway

Activation of hMC1R by an agonist, such as its natural ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic analog, initiates a cascade of intracellular events. This signaling pathway is pivotal for stimulating the production of eumelanin, the pigment responsible for brown to black coloration, which offers photoprotection against UV damage.

Caption: MC1R signaling pathway leading to melanogenesis.

Experimental Workflow for hMC1R Agonist Screening

A systematic approach is essential for identifying and characterizing potent and selective hMC1R agonists for sunless tanning. The following workflow outlines the key stages of this process, from initial screening to functional validation.

Caption: High-throughput screening workflow for hMC1R agonists.

Quantitative Data Summary

The following tables summarize the efficacy of various synthetic hMC1R agonists from published studies. These peptides demonstrate the potential for developing highly potent and selective compounds for sunless tanning applications.[1][4]

Table 1: In Vitro Efficacy of Synthetic hMC1R Agonists

| Compound | Agonist Type | hMC1R EC50 (nM) | hMC1R Selectivity vs. other MCRs | Reference |

| α-MSH | Tridecapeptide | ~1 | Low | [1] |

| LK-514 | Tripeptide | ~10 | >100,000-fold | [1][2] |

| Peptide 1 | Tetrapeptide | - | High | [1] |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | Tetrapeptide | 10 | High | [4] |

| [Leu3, Leu7, Phe8]-γ-MSH-NH2 | γ-MSH Analog | 4.5 | 16-fold vs. other MCRs | [5] |

Table 2: Functional Effects of hMC1R Agonists on Pigmentation

| Compound | Concentration | Effect on Pigmentation | Model System | Reference |

| Peptide 1 | 1 nM | 60% increase in melanin | 3D Human Skin Substitute | [1] |

| Peptide 1 | 100 nM | 2.5-fold increase in melanin | 3D Human Skin Substitute | [1] |

| LK-514 | 5 µM | 50% increase in pigmentation | 3D Human Skin Substitute | [1] |

| Peptide 4 | 30 µM | 31% increase in pigmentation | Human Skin Ex Vivo | [6] |

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the hMC1R.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the hMC1R.

Materials:

-

HEK293 cells stably expressing hMC1R

-

Membrane preparation buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail)

-

Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Radioligand (e.g., [125I]NDP-α-MSH)

-

Unlabeled test compounds

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% PEI)

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Homogenize hMC1R-expressing cells in cold lysis buffer.

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C.

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

150 µL of diluted membrane preparation (3-20 µg protein).

-

50 µL of test compound at various concentrations.

-

50 µL of radioligand solution.

-

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Stop the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ligand) from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay

Objective: To measure the ability of hMC1R agonists to stimulate intracellular cyclic AMP (cAMP) production.

Principle: This assay quantifies the level of cAMP produced by cells in response to agonist stimulation, typically using a competitive immunoassay format such as HTRF or AlphaScreen.

Materials:

-

Primary human melanocytes or HEK293 cells expressing hMC1R

-

Cell culture medium

-

Test compounds (hMC1R agonists)

-

cAMP assay kit (e.g., HTRF cAMP kit, AlphaScreen cAMP assay kit)

-

96-well or 384-well plates

-

Plate reader compatible with the chosen assay technology

Protocol:

-

Cell Preparation:

-

Culture cells to 60-80% confluency.

-

Harvest cells and resuspend in stimulation buffer to the desired density.[1]

-

-

Assay Procedure (example using HTRF):

-

Dispense 5 µL of cell suspension into each well of a 384-well plate.

-

Add 5 µL of test compound at various concentrations.

-

Incubate for 45 minutes at room temperature.[1]

-

Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-cryptate (donor) to each well.

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-